![molecular formula C8H10N2 B3173862 N-cyclopropylpyridin-2-amine CAS No. 950577-07-8](/img/structure/B3173862.png)
N-cyclopropylpyridin-2-amine
Description
“N-cyclopropylpyridin-2-amine” is a chemical compound with the molecular formula C8H10N2 . It is also known as 4-(aminomethyl)-N-cyclopropylpyridin-2-amine . The compound has a molecular weight of 163.22 .
Synthesis Analysis
The synthesis of this compound or its derivatives could involve various methods. For instance, one method involves the reaction of anilines, primary and secondary aliphatic amines with cyclopropylboronic acid . Another method involves the synthesis of N-(pyridine-2-yl)imidates from N-(pyridin-2-yl)benzimidoyl cyanides .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13N3/c10-6-7-3-4-11-9(5-7)12-8-1-2-8/h3-5,8H,1-2,6,10H2,(H,11,12) . This indicates the presence of a cyclopropyl group attached to a pyridin-2-amine.It is stored at a temperature of 4 degrees Celsius . More detailed physical and chemical properties are not available in the search results.
Future Directions
While specific future directions for N-cyclopropylpyridin-2-amine are not available, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . Peptide-drug conjugates, for example, are being explored for their potential in targeted cancer therapy .
Relevant Papers The search results provided several papers related to the synthesis, properties, and applications of pyrimidines and amines . These papers could provide further insights into the properties and potential applications of this compound.
properties
IUPAC Name |
N-cyclopropylpyridin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-2-6-9-8(3-1)10-7-4-5-7/h1-3,6-7H,4-5H2,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDYAPALEKLSFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.